molecular formula C19H14 B1615799 5-Methylbenzo[c]phenanthrene CAS No. 652-04-0

5-Methylbenzo[c]phenanthrene

Cat. No. B1615799
CAS RN: 652-04-0
M. Wt: 242.3 g/mol
InChI Key: PSEUAMGCKSRKQL-UHFFFAOYSA-N
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Description

5-Methylbenzo[c]phenanthrene, also known as 5-MBP, is a polycyclic aromatic hydrocarbon (PAH) that has been studied for its potential applications in scientific research. 5-MBP is a highly stable, non-polar molecule that is produced from the partial combustion of organic matter and is one of the most common PAHs found in the environment. 5-MBP has been studied for its potential applications in biochemistry, pharmacology, and toxicology, as well as its ability to interact with cells and other biological molecules. In

Scientific Research Applications

Natural Phenanthrenes and Biological Activity

Phenanthrenes, including methylated derivatives like 5-Methylbenzo[c]phenanthrene, have been extensively studied for their occurrence in natural sources, particularly in plants from the Orchidaceae family, and their diverse biological activities. These compounds are of interest due to their cytotoxicity, antimicrobial, spasmolytic, anti-inflammatory, antiplatelet aggregation, antiallergic activities, and phytotoxicity. The study of natural phenanthrenes helps in understanding the pharmacological potential of these compounds and their role in traditional medicine (Kovács, Vasas, & Hohmann, 2008).

Influence of Organic Facies and Maturation on PAHs

Research on alkyldibenzofurans, a class of compounds related to phenanthrenes, in terrestrial rocks has provided insights into the influence of organic matter type and thermal maturity on the distribution of PAHs. This research is vital for understanding the geochemical processes leading to the formation of oil and gas, as well as for the environmental monitoring of PAH contamination. The studies have shown that the presence and ratios of these compounds can serve as indicators of organic matter source, depositional environment, and maturity level (Radke, Vriend, & Ramanampisoa, 2000).

Chemical Synthesis and Transformations

5-Methylbenzo[c]phenanthrene serves as a key intermediate or structural motif in the synthesis of complex organic molecules. For example, the electrochemical reduction of phenanthrenequinones and arenediazonium salts in the presence of N-methylformamide leads to the formation of oxadiazol-2(3H)-ones and dibenzo[c,e]azepines, showcasing the versatility of phenanthrene derivatives in synthetic organic chemistry (Batanero, Barba, & Martín, 2013).

Photochemical and Pyrolytic Transformations

The study of photochemical and pyrolytic reactions of phenanthrene derivatives, including 5-Methylbenzo[c]phenanthrene, contributes to our understanding of the fate of PAHs in the environment and their transformation under various conditions. These studies provide insights into the mechanisms of formation of more complex PAHs and their potential environmental and health impacts (Andersson, 1993).

properties

IUPAC Name

5-methylbenzo[c]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14/c1-13-12-15-11-10-14-6-2-3-8-17(14)19(15)18-9-5-4-7-16(13)18/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEUAMGCKSRKQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70215503
Record name Benzo(c)phenanthrene, 5-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylbenzo[c]phenanthrene

CAS RN

652-04-0
Record name 5-Methylbenzo[c]phenanthrene
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Record name Benzo(c)phenanthrene, 5-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylbenzo[c]phenanthrene
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Record name Benzo(c)phenanthrene, 5-methyl-
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Record name Benzo(c)phenanthrene, 5-methyl-
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